Diethyl 1,2-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Diethyl 1,2-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound often used as a building block in organic synthesis. It is known for its role in the preparation of various biologically active compounds. This compound is also referred to as a Hantzsch ester, which is a class of compounds known for their reducing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 1,2-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is typically synthesized through the Hantzsch dihydropyridine synthesis. This method involves the reaction of formaldehyde, ethyl acetoacetate, and ammonia or an ammonium salt under acidic conditions. The reaction proceeds through a multi-component condensation process, resulting in the formation of the dihydropyridine ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Diethyl 1,2-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo oxidation reactions to form pyridine derivatives.
Substitution: It can participate in substitution reactions where functional groups on the dihydropyridine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Catalysts like palladium on carbon, hydrogen gas.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Reduced imines and carbonyl compounds.
Substitution: Substituted dihydropyridine derivatives
Scientific Research Applications
Diethyl 1,2-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 1,2-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its ability to donate hydrogen atoms, making it a potent reducing agent. This property is utilized in various chemical reactions, including the reduction of carbonyl compounds and imines. Additionally, its calcium channel blocking activity is attributed to its interaction with calcium channels, preventing calcium influx into cells and thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Similar in structure and used as a hydrogen source in reduction reactions.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Known for its role in blocking heme synthesis.
4-aryl-1,4-dihydropyridines: These compounds have been studied for their anticancer activity and calcium channel blocking properties.
Uniqueness: Diethyl 1,2-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate stands out due to its dual role as a reducing agent and a calcium channel blocker. This combination of properties makes it a versatile compound in both chemical synthesis and pharmacological research .
Properties
CAS No. |
29872-19-3 |
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Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
diethyl 1,2-dimethyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C13H19NO4/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(3)14(4)8-10/h8H,5-7H2,1-4H3 |
InChI Key |
NWHNUVAQVJKIIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C(=C(C1)C(=O)OCC)C)C |
Origin of Product |
United States |
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